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molecular formula C13H11BrO B8426493 1-Bromo-2-methyl-4-phenoxybenzene

1-Bromo-2-methyl-4-phenoxybenzene

Cat. No. B8426493
M. Wt: 263.13 g/mol
InChI Key: JUSIZHSBPCWCMC-UHFFFAOYSA-N
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Patent
US06713474B2

Procedure details

A mixture of 3-phenoxytoluene (2.5 g, 0.0136 mol) and N-bromosuccinimide (2.54 g, 0.0142 mol) was stirred in acetonitrile (20 mL) for 2.5 hours under an atmosphere of nitrogen. The solvent was removed under reduced pressure. Carbon tetrachloride was added to the residue and the resulting solid was removed by filtration. The filtrate was concentrated to yield 4-bromo-3-methylphenyl phenyl ether as yellow oil (3.5 g, 0.0133 mol):
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
2.54 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]([C:8]1[CH:9]=[C:10]([CH3:14])[CH:11]=[CH:12][CH:13]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Br:15]N1C(=O)CCC1=O>C(#N)C>[C:2]1([O:1][C:8]2[CH:13]=[CH:12][C:11]([Br:15])=[C:10]([CH3:14])[CH:9]=2)[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
O(C1=CC=CC=C1)C=1C=C(C=CC1)C
Name
Quantity
2.54 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
ADDITION
Type
ADDITION
Details
Carbon tetrachloride was added to the residue
CUSTOM
Type
CUSTOM
Details
the resulting solid was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)OC1=CC(=C(C=C1)Br)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.0133 mol
AMOUNT: MASS 3.5 g
YIELD: CALCULATEDPERCENTYIELD 97.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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